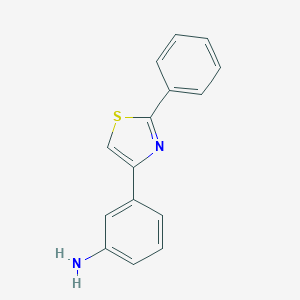

3-(2-フェニル-チアゾール-4-イル)-フェニルアミン

説明

“3-(2-Phenyl-thiazol-4-yl)-phenylamine” is a compound that has been studied for its potential biological activities . It is a derivative of pyridopyrimidine and thiazole, both of which have a variety of chemical and biological significances . Thiazole-containing compounds have been reported to have a wide range of biological activities .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. Different acyl chlorides are reacted with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones . The aminothiazole derivative is also prepared via a multistep procedure and incorporated into the benzoxazinones to furnish the target pyridopyrimidinone .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of different acyl chlorides with 2-amino nicotinic acid followed by anhydride acetic . The aminothiazole derivative is prepared via a multistep procedure and incorporated into the benzoxazinones .科学的研究の応用

細胞毒性評価

この化合物は、ピリドピリミジノン-チアゾールハイブリッドの合成に使用されており、これらのハイブリッドは貴重な細胞毒性効果を示しています . ある研究では、さまざまなアシルクロリドを2-アミノニコチン酸と反応させ、続いて無水酢酸で処理して対応するピリドベンゾオキサジノンを得ています . また、このアミノチアゾール誘導体は、多段階プロセスを経て調製され、ベンゾオキサジノンに組み込まれて標的ピリドピリミジノンを生成しました . 最終生成物の細胞毒性は、MTTアッセイを用いてMCF-7細胞株およびHeLa細胞株に対して評価されました .

生物学的意義

「3-(2-フェニル-チアゾール-4-イル)-フェニルアミン」などのチアゾール含有化合物は、幅広い生物活性を持つことが報告されています . ピリドピリミジンとその誘導体は、この化合物を用いて合成することができ、さまざまな化学的および生物学的意義を持っています .

抗酸化活性

「3-(2-フェニル-チアゾール-4-イル)-フェニルアミン」を用いて合成できる2,4-二置換チアゾールは、強力なDPPHラジカル捕捉活性を示すことが報告されています . これは、この化合物が抗酸化薬の開発に使用できる可能性を示唆しています .

抗菌活性

チアゾール誘導体は、抗菌性など、さまざまな生物活性を持つことが報告されています . したがって、 「3-(2-フェニル-チアゾール-4-イル)-フェニルアミン」は、抗菌薬の合成に使用できる可能性があります

将来の方向性

The results of the studies on “3-(2-Phenyl-thiazol-4-yl)-phenylamine” are valuable in terms of the synthesis of hybrid molecules and cytotoxic evaluations . These results can be useful for future investigations about the design of novel pyridopyrimidinone-thiazole hybrids possessing better cytotoxic activities .

作用機序

Target of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the substituents on the thiazole ring . The orientation of the thiazole ring towards the target site can be nitrogen-oriented, sulfur-oriented, or parallel-oriented .

Biochemical Pathways

Thiazole derivatives are known to influence several life-essential pathways .

Pharmacokinetics

Thiazole derivatives have been reported to exhibit variable metabolic stability, which can be improved by modifying certain functional groups .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Action Environment

The physico-chemical properties of thiazole derivatives, such as boiling point, basicity, and water solubility, suggest that they may be influenced by environmental conditions .

特性

IUPAC Name |

3-(2-phenyl-1,3-thiazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c16-13-8-4-7-12(9-13)14-10-18-15(17-14)11-5-2-1-3-6-11/h1-10H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUPEYOWOHWJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353295 | |

| Record name | 3-(2-Phenyl-thiazol-4-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134812-32-1 | |

| Record name | 3-(2-Phenyl-4-thiazolyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134812-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Phenyl-thiazol-4-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 134812-32-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)